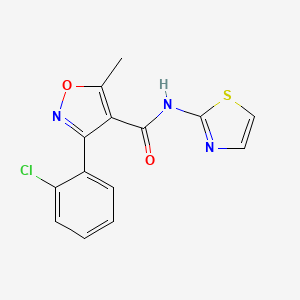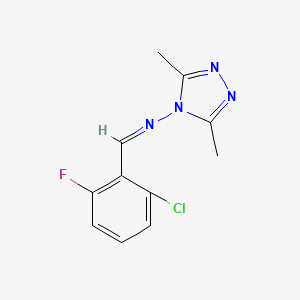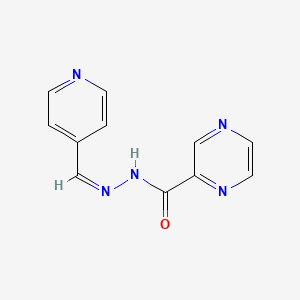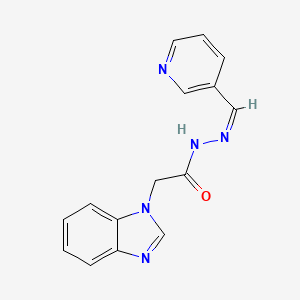
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as HPCH, is a chemical compound with potential biomedical applications. It is a hydrazone derivative of pyrazinecarboxylic acid and has been synthesized through various methods. HPCH has been the subject of scientific research due to its potential to act as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood, but research has shown that it can interact with various cellular targets, including DNA and proteins. N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to interact with proteins involved in the formation of amyloid beta peptides, leading to their inhibition.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of amyloid beta peptide formation. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential to act as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, the limitations of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
For research on N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide derivatives with improved efficacy and reduced toxicity. Overall, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成方法
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can be synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-pyrazinecarbohydrazide with 3-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized compound can be purified through recrystallization.
科学研究应用
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects and can inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
属性
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
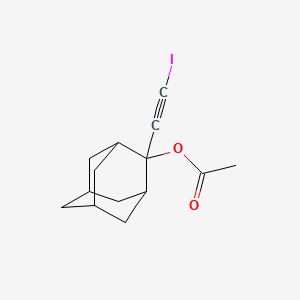
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)
